1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-12-9-17(24-13(2)23-12)27-16-7-8-25(11-16)18(26)10-14-3-5-15(6-4-14)19(20,21)22/h3-6,9,16H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKYRJSDWXMDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.
Attachment of the Pyrimidine Moiety: The 2,6-dimethylpyrimidine group is introduced via nucleophilic substitution or coupling reactions.
Incorporation of the Trifluoromethyl-Substituted Phenyl Group: This step often involves Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production may utilize optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, it is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to interact with biological targets in specific ways.
Industry: In the industrial sector, it may be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine rings can facilitate binding to specific sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The patents ( and ) describe compounds with pyrazolo[3,4-c]pyrimidin-1-yl cores substituted with chromenone or aryl groups. Although distinct from the target compound’s pyrimidin-4-yloxy-pyrrolidine backbone, these analogs share key features:
- Aryl Trifluoromethyl Groups: Example 60 () includes a 4-(trifluoromethyl)phenylsulfonamide group, similar to the target’s 4-(trifluoromethyl)phenyl ethanone. This group enhances lipophilicity and binding affinity in many drug candidates .
- Heterocyclic Linkers : The target’s pyrrolidinyloxy bridge contrasts with the pyrazolo-pyrimidine cores in patent examples. Pyrrolidine’s conformational flexibility may improve target engagement compared to rigid fused-ring systems .
Table 1: Structural and Physical Comparison
Pharmacokinetic and Physicochemical Properties
- Trifluoromethyl Group: Both the target and Example 60 () incorporate this group, which enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Melting Points : Patent compounds exhibit higher melting points (242–306°C), suggesting greater crystallinity, while the target’s melting point is unreported but likely lower due to its flexible pyrrolidine linker.
Biological Activity
The compound 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one , with CAS number 2097934-20-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 345.4 g/mol . The structure features a pyrrolidine ring substituted with a pyrimidine derivative and a trifluoromethylphenyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been noted for their ability to modulate kinase activity and influence cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of compounds containing pyrimidine and pyrrolidine moieties exhibit significant antimicrobial activities. For example, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The lipophilicity of these compounds often correlates with their antimicrobial efficacy.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to our target compound have demonstrated varying degrees of inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported an IC50 value of 46.42 µM for BChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
Anti-inflammatory Properties
In vitro studies have indicated that compounds similar to this compound may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation . This suggests a potential role in treating inflammatory diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
